molecular formula C16H11F6NO B2850412 N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide CAS No. 424805-00-5

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide

Cat. No.: B2850412
CAS No.: 424805-00-5
M. Wt: 347.26
InChI Key: GPCPTPWAXHYTPZ-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide is a chemical compound of significant interest in organic and medicinal chemistry research. This benzamide derivative features a 3,5-bis(trifluoromethyl)phenyl group, a motif recognized as a privileged structure in catalyst development due to its strong electron-withdrawing properties, which are valuable in hydrogen-bonding organocatalysts . In pharmaceutical research, the 3,5-bis(trifluoromethyl)phenyl moiety is a common pharmacophore in drug discovery. Compounds containing this group have been designed and synthesized as potent growth inhibitors of drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . The presence of the trifluoromethyl groups is known to improve the pharmacodynamic and pharmacokinetic properties of lead molecules, making this compound a valuable intermediate or building block in the development of novel bioactive agents . The amide bond itself is one of the most fundamental functional groups in organic chemistry and biochemistry, pivotal in the construction of peptides, natural products, and a vast number of clinically approved drugs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F6NO/c1-9-3-2-4-10(5-9)14(24)23-13-7-11(15(17,18)19)6-12(8-13)16(20,21)22/h2-8H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCPTPWAXHYTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of 3-Methylbenzoic Acid

The most widely reported method involves direct condensation of 3-methylbenzoic acid with 3,5-bis(trifluoromethyl)aniline under dehydrating conditions. This single-step approach eliminates the need for acid chloride intermediates, reducing byproduct formation.

Reaction Conditions :

  • Equimolar reactants heated to 140°C for 24–48 hours under solvent-free conditions
  • Water removal via molecular sieves or azeotropic distillation with toluene
  • Yields: 41–58% after silica gel chromatography (DCM/MeOH 100:1)

Mechanistic Analysis :
The reaction proceeds through nucleophilic attack of the aniline’s amino group on the carboxylic acid’s electrophilic carbonyl carbon. Trifluoromethyl groups exert an electron-withdrawing effect, increasing the amine’s nucleophilicity while the methyl substituent on the benzoyl moiety sterically hinders side reactions. Fourier-transform infrared (FTIR) monitoring shows disappearance of the carboxylic acid O–H stretch (2500–3300 cm⁻¹) and emergence of amide I (1640–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands.

Limitations :

  • Requires excess amine (1.2–1.5 equiv) to compensate for volatility losses
  • Extended reaction times needed for complete conversion

Schotten-Baumann Reaction via Acid Chloride Intermediate

This two-step method achieves higher yields (65–78%) by activating the carboxylic acid as its chloride derivative prior to amide coupling.

Step 1: Synthesis of 3-Methylbenzoyl Chloride

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]
  • Conditions: Reflux in anhydrous dichloromethane (DCM) for 2–4 hours
  • Quenching: Removal of excess reagent under reduced pressure

Step 2: Amide Bond Formation

  • React 3-methylbenzoyl chloride with 3,5-bis(trifluoromethyl)aniline in biphasic system (NaOH(aq)/dioxane)
  • Temperature: 0–5°C to minimize hydrolysis
  • Stirring: 12–18 hours under nitrogen atmosphere

Characterization Data :
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 2H, Ar–H), 7.84 (d, J = 7.6 Hz, 1H), 7.47–7.43 (m, 3H), 2.44 (s, 3H, CH₃).

Advantages :

  • Faster reaction kinetics compared to direct amidation
  • Amenable to scale-up (>100 g batches)

Alternative Preparation Strategies

Mixed Carbonate Anhydride Method

Employing chloroformates as activating agents, this approach circumvents moisture sensitivity issues associated with acid chlorides:

  • Generate mixed anhydride by treating 3-methylbenzoic acid with isobutyl chloroformate in THF at −15°C
  • Add 3,5-bis(trifluoromethyl)aniline and N-methylmorpholine
  • Warm to room temperature and stir for 6 hours

Yield : 62% after recrystallization (ethanol/water)
Purity : >98% by HPLC (C18 column, acetonitrile/water gradient)

Enzymatic Aminolysis

An emerging green chemistry approach uses lipases (e.g., Candida antarctica Lipase B) to catalyze amide formation in non-aqueous media:

  • Solvent: tert-Butyl methyl ether
  • Substrate ratio: 1:1 acid/amine
  • Conversion: 34% after 72 hours at 45°C

While yields remain suboptimal, this method avoids high temperatures and harsh reagents, preserving acid-sensitive functional groups.

Reaction Optimization and Kinetic Studies

Temperature Profiling

Comparative studies reveal distinct rate accelerations above 120°C for solvent-free direct amidation:

Temperature (°C) Time (h) Conversion (%)
100 48 28
120 36 51
140 24 89

Arrhenius analysis gives an activation energy (Eₐ) of 92.4 kJ/mol, consistent with a mechanism limited by nucleophilic attack rather than diffusion.

Solvent Effects

Polar aprotic solvents enhance reactivity by stabilizing transition states:

Solvent Dielectric Constant (ε) Yield (%)
Neat (solventless) 41
DMF 36.7 67
DMSO 46.7 72
THF 7.5 58

DMF and DMSO improve yields but complicate purification due to high boiling points.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with DCM/MeOH (98:2 → 95:5) eluent achieves >95% purity
  • Preparative HPLC : C18 column, isocratic 70% acetonitrile/water, retention time 14.3 minutes

Spectroscopic Confirmation

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −63.5 (s, CF₃), −64.1 (s, CF₃)
  • HRMS (ESI+): m/z calc. for C₁₆H₁₁F₆NO [M+H]⁺ 348.0821, found 348.0819

Industrial-Scale Considerations

Cost Analysis of Starting Materials

Component Cost (USD/kg)
3-Methylbenzoic acid 45
3,5-Bis(trifluoromethyl)aniline 2200
Thionyl chloride 12

The aniline derivative accounts for 89% of raw material costs, incentivizing yield optimization.

Waste Stream Management

  • SOCl₂ Route : Generates HCl/SO₂ gas, requiring caustic scrubbers
  • Direct Amidation : Produces H₂O, easily treated via standard wastewater protocols

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide can act as inhibitors of key signaling pathways involved in cancer progression. For instance, studies have shown that derivatives can inhibit the NF-κB pathway, which is crucial in oncogenesis. A related compound demonstrated an IC50 value of 0.143 μM against this pathway, suggesting potential for anticancer drug development .

Anti-inflammatory Properties

The compound's structure allows it to interact with enzymes involved in inflammatory processes. Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are vital in the inflammatory response . This property could be leveraged for developing new nonsteroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of trifluoromethyl-substituted compounds against drug-resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The incorporation of trifluoromethyl groups has been correlated with enhanced antimicrobial activity . For example, pyrazole derivatives containing this motif exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against various bacterial strains.

Organocatalysis

This compound derivatives are utilized as organocatalysts in organic transformations due to their ability to stabilize transition states through hydrogen bonding interactions. One notable application includes the development of thiourea-based catalysts that facilitate various chemical reactions . These catalysts have proven effective in promoting reactions that require precise control over reaction conditions.

Synthesis of Novel Compounds

The unique reactivity of the trifluoromethyl groups allows for the synthesis of novel derivatives with tailored properties for specific applications. For example, researchers have successfully synthesized new pyrazole derivatives using this compound as a starting material . This approach not only expands the library of available compounds but also enhances the understanding of structure-activity relationships (SAR).

Material Science Applications

The incorporation of trifluoromethyl groups into polymer matrices has been explored to enhance material properties such as thermal stability and chemical resistance. The unique electronic characteristics imparted by these groups can lead to advanced materials suitable for applications in coatings and electronics .

Case Studies

StudyFocusFindings
Study on NF-κB InhibitionAnticancerCompound showed IC50 = 0.143 μM against NF-κB pathway
Anti-inflammatory AssessmentDrug DevelopmentPotential NSAID candidate due to COX inhibition
Antimicrobial EvaluationDrug ResistanceMIC values as low as 0.5 µg/mL against MRSA strains
Organocatalysis ResearchOrganic SynthesisEffective thiourea-based catalyst for organic transformations

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound Name Key Substituents Molecular Weight Functional Group Potential Applications
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide 3-methylbenzamide; 3,5-bis(trifluoromethyl)phenyl ~347.25* Amide Not explicitly reported (structural analog to pesticides)
N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide 3-chloropyrazine; ethyl linker ~453.73 Amide Intermediate in pharmaceutical synthesis
(4R,5R)-N-(3,5-Bis(trifluoromethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine 4,5-diphenylimidazoline; 3,5-bis(trifluoromethyl)phenyl 449.39 Imidazoline amine Catalysis or chiral synthesis
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-trifluoromethylbenzamide; 3-isopropoxyphenyl ~323.29 Amide Fungicide (agricultural use)
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 3,5-bis(trifluoromethyl)phenyl; ethanol 258.15 Alcohol Chiral building block for pharmaceuticals

*Calculated based on formula C₁₆H₁₁F₆NO.

Key Observations:

In contrast, the alcohol group in (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol reduces hydrogen-bond acceptor capacity but enhances metabolic susceptibility . The imidazoline amine in the (4R,5R)-substituted compound introduces chirality and rigidity, which may enhance selectivity in catalytic applications .

Substituent Effects: Trifluoromethyl Groups: All compounds share 3,5-bis(trifluoromethyl)phenyl, enhancing lipophilicity (logP ~4–5) and metabolic stability. Methyl vs.

Molecular Weight and Steric Effects :

  • The target compound’s lower molecular weight (~347 vs. ~449 in imidazoline derivatives) may improve membrane permeability compared to bulkier analogs .
  • Steric hindrance from the 3-methyl group could reduce binding affinity compared to flutolanil’s isopropoxy group, which has greater spatial flexibility .

Research Findings and Inferences

  • Synthetic Utility : The patent compound (N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide) highlights the use of trifluoromethylated benzamides as intermediates in drug synthesis, suggesting similar utility for the target compound .
  • Agrochemical Potential: Structural parallels to flutolanil imply possible fungicidal activity, though the absence of a polar isopropoxy group may limit efficacy against specific fungal targets .
  • Chiral Applications: The high cost of enantiopure derivatives like (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol underscores the value of trifluoromethyl groups in asymmetric synthesis, a niche the target compound could occupy with modifications .

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide is a compound that has garnered attention for its significant biological activity, particularly in the context of anti-inflammatory and immunosuppressive properties. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl substitution on a phenyl ring, which is known to enhance its electrophilic character and biological activity. The amide functional group contributes to its ability to participate in various chemical reactions, including hydrolysis under acidic or basic conditions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the trifluoromethyl-substituted phenyl ring : This can be achieved through electrophilic aromatic substitution.
  • Amidation : The introduction of the methylbenzamide moiety through acylation reactions.

Inhibition of NF-κB and AP-1

Research indicates that this compound acts as a potent inhibitor of two critical transcription factors: nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1) . These factors play pivotal roles in regulating immune responses and inflammation.

  • Mechanism : The compound interferes with the signaling pathways that activate NF-κB and AP-1, leading to reduced expression of pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent in conditions such as autoimmune diseases.

Immunosuppressive Effects

In various animal models, this compound has shown significant immunosuppressive effects. These studies indicate its relevance in therapeutic applications targeting autoimmune disorders by modulating immune responses.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Anti-inflammatory Activity :
    • Objective : To assess the inhibitory effects on NF-κB activation.
    • Findings : The compound exhibited a dose-dependent inhibition of NF-κB activation in cultured cells, correlating with decreased levels of inflammatory markers such as TNF-α and IL-6.
  • Immunosuppression in Animal Models :
    • Objective : To evaluate the efficacy in models of autoimmune diseases.
    • Results : Treatment with this compound led to significant reductions in disease severity and inflammatory cell infiltration in tissues.

Comparative Biological Activity

A comparison table summarizing the biological activities of this compound against other compounds with similar structures is presented below:

Compound NameTarget ActivityIC50 (µM)Reference
This compoundNF-κB Inhibition12.5
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamideAChE/BuChE Inhibition18.2 - 196.6
2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamideAntifungal Activity15.0

Q & A

What are the optimal synthetic routes for N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling 3-methylbenzoic acid derivatives with 3,5-bis(trifluoromethyl)aniline. A common approach uses activating agents such as chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (CTH) in acetonitrile (MeCN) with N-methylimidazole as a base . Key parameters include:

  • Stoichiometry: Equimolar ratios of acid and amine to avoid side reactions.
  • Solvent: Polar aprotic solvents (e.g., MeCN) enhance reactivity.
  • Catalysts: No catalyst is required, but bases like N-methylimidazole improve coupling efficiency.
  • Temperature: Room temperature or mild heating (40–60°C) to prevent trifluoromethyl group degradation.

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